15-Phenylpentadecanoic acid

Description

Historical Context and Evolution of Research on Phenyl-Substituted Fatty Acids

The scientific inquiry into phenyl-substituted fatty acids began with observations in natural biological systems. Early studies identified short-chain phenyl-substituted fatty acids, such as phenylacetic acid and 3-phenylpropionic acid, in the rumen of sheep. scispace.com It was initially proposed that these compounds were formed through the microbial decomposition of aromatic amino acids like phenylalanine. scispace.com This discovery laid the groundwork for understanding how organisms process compounds containing a phenyl group.

The evolution of this research field shifted towards the deliberate use of phenyl-substituted fatty acids as metabolic tracers. Researchers hypothesized that the terminal phenyl group would alter the normal metabolic pathway of fatty acids, particularly β-oxidation. snmjournals.org This alteration allows for the study of fatty acid uptake and breakdown, as the phenyl group often retards or inhibits complete metabolism, causing metabolic intermediates to accumulate. snmjournals.org This concept proved fruitful, leading to the synthesis of various phenyl-substituted fatty acids to probe metabolic processes.

A significant advancement was the introduction of radioisotopes into these molecules for non-invasive imaging. To enhance metabolic stability and prevent the rapid loss of the radiolabel, iodine was chemically attached to the para-position of the phenyl ring of 15-phenylpentadecanoic acid, creating tracers like 15-(p-iodophenyl)pentadecanoic acid (IPPA). osti.gov This innovation was pivotal, establishing phenyl-substituted fatty acids as crucial scaffolds in the development of agents for nuclear medicine, particularly for assessing regional metabolism in organs like the heart.

Interdisciplinary Significance in Biochemical and Radiopharmaceutical Sciences

The unique properties of this compound and its derivatives have established their importance across both biochemical and radiopharmaceutical fields.

In Biochemical Research:

Phenyl-substituted fatty acids serve as critical tools for elucidating the mechanisms of fatty acid transport and metabolism. The presence of the terminal phenyl group typically prevents the full cycle of β-oxidation, the primary pathway for fatty acid degradation. snmjournals.org This metabolic "trapping" allows researchers to investigate the initial steps of fatty acid uptake and activation without the rapid breakdown observed with natural fatty acids. This has been particularly useful in studying energy metabolism in various tissues. For instance, studies have shown that the metabolism of phenyl fatty acids is delayed compared to their aliphatic counterparts, providing a wider window to observe metabolic events. snmjournals.org

In Radiopharmaceutical Sciences:

The most prominent application of this compound is as a precursor for radiotracers used in medical imaging, specifically Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Fatty acid metabolism is the main source of energy for the heart, and abnormalities in this process are linked to various cardiac diseases. nih.gov Radiolabeled analogs of this compound are designed to mimic natural fatty acids, allowing for the non-invasive visualization and quantification of myocardial fatty acid metabolism. nih.govnih.gov

A notable example is the development of 15-(4-(2-[18F]fluoroethoxy)phenyl)pentadecanoic acid , a PET tracer. nih.govacs.orgnih.gov This compound was synthesized to serve as a probe for assessing heart muscle fatty acid metabolism. acs.orgnih.govwustl.edu Research in animal models has demonstrated its significant potential.

Key research findings for this PET tracer include:

High Myocardial Uptake: In studies with rats, the tracer showed high uptake in the heart (1.94% of injected dose per gram at 5 minutes), which was significantly higher than in other organs like blood, lungs, and brain. nih.govnih.gov

Favorable Kinetics: The tracer's kinetics in the heart were shown to parallel those of [11C]palmitate, a well-established but shorter-lived PET tracer for fatty acid metabolism. nih.gov

Efficient Radiosynthesis: The fluorine-18 (B77423) radiolabel can be incorporated in a two-step process with good radiolabeling yields of 55-60% and high specific activity. nih.govacs.orgnih.govacs.org

These characteristics suggest that such tracers could be valuable clinical tools for diagnosing and studying cardiac conditions where fatty acid metabolism is impaired. nih.gov The development of other analogs, such as [11C]-labeled 15-(4-methylphenyl)pentadecanoic acid (MePPA), further underscores the versatility of the this compound structure in creating a range of imaging agents for metabolic studies. researchgate.net

Research Data on Radiolabeled this compound Derivatives

The following table summarizes key data from research on radiolabeled derivatives of this compound, highlighting their application in imaging myocardial fatty acid metabolism.

| Derivative Name | Isotope | Imaging Modality | Key Findings | Reference(s) |

| 15-(4-(2-[18F]fluoroethoxy)phenyl)pentadecanoic acid | 18F | PET | High heart uptake (1.94%ID/g at 5 min in rats); Kinetics parallel [11C]palmitate; Radiolabeling yield of 55-60%. | acs.org, nih.gov, nih.gov |

| 15-(p-iodophenyl)pentadecanoic acid (IPPA) | 123I / 125I | SPECT | Used in clinical studies to evaluate regional myocardial metabolism; Methyl-branched analogs show increased retention. | , osti.gov |

| 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA) | 11C | PET | Developed as an alternative to radioiodinated IPPA; Synthesized with a radiochemical yield of 62 ± 3.0%. | researchgate.net |

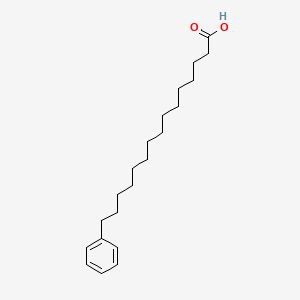

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

15-phenylpentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c22-21(23)19-15-10-8-6-4-2-1-3-5-7-9-12-16-20-17-13-11-14-18-20/h11,13-14,17-18H,1-10,12,15-16,19H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXIGVQZLPZYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193219 | |

| Record name | 15-Phenylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40228-93-1 | |

| Record name | Benzenepentadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40228-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Phenylpentadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040228931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Phenylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-phenylpentadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15-PHENYLPENTADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18213V2KRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 15 Phenylpentadecanoic Acid and Its Analogs

Chemical Synthesis Pathways and Reaction Mechanisms

The foundational chemical synthesis of these compounds relies on established organic chemistry reactions, including esterification, hydrolysis, halogenation, and cross-coupling, to build and modify the molecular structure.

Esterification and Hydrolysis Processes

Esterification of the carboxylic acid group and subsequent hydrolysis of the resulting ester are fundamental steps in the synthesis of 15-phenylpentadecanoic acid analogs. These processes are often employed to protect the carboxylic acid functionality during other chemical transformations.

The carboxylic acid is typically converted to its methyl or ethyl ester. A common method involves refluxing the fatty acid in an alcohol, such as methanol, with a strong acid catalyst like sulfuric acid (H₂SO₄). nih.gov This reaction proceeds for several hours to achieve high conversion rates, often exceeding 75%. For larger-scale industrial applications, heterogeneous catalysts like Amberlyst-15 may be used in continuous-flow reactors under elevated temperature and pressure.

Hydrolysis, the reverse reaction, is used to deprotect the ester and regenerate the carboxylic acid, which is often the final desired product. This is typically achieved by treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) in an alcohol-water mixture, followed by acidification. researchgate.netresearchgate.net For instance, the methyl ester of a this compound analog can be hydrolyzed by heating with 1 M NaOH in ethanol (B145695) for a short period. researchgate.net

| Process | Reagents & Catalysts | Typical Conditions | Purpose | Reference |

| Esterification | Methanol, Sulfuric Acid | Reflux overnight | Protection of carboxylic acid group | nih.gov |

| Esterification (Industrial) | Methanol, Amberlyst-15 | 80–100°C, 10–15 bar | Scalable ester production | |

| Hydrolysis | Sodium Hydroxide (NaOH), Ethanol | 50-80°C, 1-3 hours | Deprotection to yield final acid | researchgate.netresearchgate.net |

Halogenation and Cross-Coupling Reactions

Halogenation of the terminal phenyl ring is a critical step for creating precursors for both radiosynthesis and further structural modification. The introduced halogen, typically iodine or bromine, serves as a reactive handle for subsequent palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reactions. nih.govresearchgate.net

Halogenation: Regiospecific introduction of iodine at the para-position of the phenyl ring can be achieved through various methods. One approach involves the decomposition of a triazene (B1217601) derivative of 15-(p-aminophenyl)pentadecanoic acid with hydroiodic acid (HI). osti.gov Another common method is electrophilic iodination using an oxidant. For radioiodination, precursors such as organostannanes (tin precursors) are frequently used, where the tin group is replaced by a radioisotope of iodine in the presence of an oxidizing agent like Chloramine-T. researchgate.net

Cross-Coupling Reactions: These reactions form new carbon-carbon bonds and are essential for creating analogs with modified phenyl rings. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. nih.govharvard.edu For example, methyl 15-bromopentadecanoate can be coupled with 4-benzyloxyphenylboronic acid using a palladium acetate (B1210297) catalyst to form the corresponding phenylpentadecanoate derivative. nih.gov

Stille Coupling: This reaction involves the coupling of an organostannane (tin) compound with an organohalide. researchgate.net It has been effectively used in the synthesis of ¹¹C-labeled analogs, where a tributylstannyl precursor of the fatty acid is reacted with [¹¹C]methyl iodide in the presence of a palladium catalyst system like [Pd₂(dba)₃/P(o-tolyl)₃]. researchgate.net

| Reaction Type | Key Reagents | Catalyst System | Application Example | Reference |

| Suzuki Coupling | Aryl boronic acid, Aryl halide | Pd(OAc)₂, Ligand, Base | Synthesis of 15-(4-(benzyloxy)phenyl)pentadecanoic acid | nih.gov |

| Stille Coupling | Organostannane, Organohalide | [Pd₂(dba)₃/P(o-tolyl)₃] | Synthesis of [¹¹C]MePPA from a tin precursor and [¹¹C]CH₃I | researchgate.net |

| Iodination | Triazene derivative, HI | N/A | Synthesis of 15-(p-iodophenyl)pentadecanoic acid (IPP) | osti.gov |

| Radioiodination | Tin precursor, Na[¹³¹I] | Chloramine-T (oxidant) | Synthesis of ¹³¹I-p-IPPA | researchgate.net |

Precursor Design and Chemical Transformations

One common strategy starts with a long-chain fatty acid that already contains a reactive group at the terminal position, such as 15-bromopentadecanoic acid. nih.gov This bromo-functionalized chain can then be coupled with a desired phenyl-containing fragment, for instance, using a Suzuki reaction as described previously. nih.gov

Alternative approaches build the molecule from different starting points. For the synthesis of 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP), a key precursor is the triazene derivative of 15-(p-aminophenyl)pentadecanoic acid. osti.govgoogle.com This precursor is designed for rapid and regiospecific iodination. osti.gov In another complex synthesis for a methyl-branched analog, the construction involved using substituted oxazolines as substrates for carbon-carbon bond formation, starting from 14-phenyl-2-(R,S)-methyltetradecanoic acid and converting it to the desired 15-phenyl-3-(R,S)-methylpentadecanoic acid through a seven-step sequence.

Radiosynthesis of Isotopically Labeled this compound Derivatives

The development of radiolabeled analogs of this compound is crucial for their use as tracers in Positron Emission Tomography (PET) imaging to study metabolism. The short half-lives of PET isotopes like ¹⁸F (approx. 110 minutes) and ¹¹C (approx. 20 minutes) necessitate rapid and efficient labeling methods.

¹⁸F-Labeling Techniques (e.g., [¹⁸F]7)

Fluorine-18 (B77423) is a widely used PET isotope, and several ¹⁸F-labeled fatty acid analogs have been developed. A notable example is 15-(4-(2-[¹⁸F]fluoroethoxy)phenyl)pentadecanoic acid ([¹⁸F]7). nih.govnih.gov

The synthesis is a two-step process:

¹⁸F-Fluorination: The radiosynthesis begins with a precursor molecule, typically a tosylate ester such as methyl 15-(4-(2-(tosyloxy)ethoxy)phenyl)pentadecanoate. nih.govacs.org The [¹⁸F]fluoride ion, produced in a cyclotron, is activated using a phase-transfer catalyst system, commonly Kryptofix 2.2.2. (K₂₂₂) and potassium carbonate (K₂CO₃). nih.gov The activated [¹⁸F]fluoride displaces the tosylate leaving group via a nucleophilic substitution reaction. This reaction is performed in a solvent like acetonitrile (B52724) at an elevated temperature (110–115°C) for a short duration (5-10 minutes). nih.gov

Hydrolysis: The resulting ¹⁸F-labeled ester is then rapidly hydrolyzed to the final carboxylic acid, [¹⁸F]7, using a base like NaOH. nih.gov

This method provides the final product with high radiochemical purity (>95%) and high specific activity (>2,000 Ci/mmol). nih.govacs.org The total synthesis time is approximately 2 hours, with radiochemical yields ranging from 50-60%. nih.govnih.gov

| Parameter | Details | Reference |

| Radiotracer | 15-(4-(2-[¹⁸F]fluoroethoxy)phenyl)pentadecanoic acid ([¹⁸F]7) | nih.govnih.govacs.org |

| Precursor | Methyl 15-(4-(2-(tosyloxy)ethoxy)phenyl)pentadecanoate | nih.govacs.org |

| ¹⁸F Activation | Kryptofix 2.2.2., Potassium Carbonate (K₂CO₃) | nih.gov |

| Reaction | Nucleophilic substitution followed by hydrolysis | nih.gov |

| Radiochemical Yield | 55-60% (decay corrected) | nih.govacs.org |

| Specific Activity | > 2,000 Ci/mmol | acs.org |

| Total Synthesis Time | ~2 hours | nih.gov |

¹¹C-Labeling Approaches (e.g., [¹¹C]MePPA)

Carbon-11 (B1219553) is another key PET isotope used for labeling fatty acids. An example is 15-(4-[¹¹C]methylphenyl)pentadecanoic acid ([¹¹C]MePPA). researchgate.net The synthesis of [¹¹C]MePPA utilizes a palladium-catalyzed Stille cross-coupling reaction. researchgate.net

The key steps are:

[¹¹C]Methyl Iodide Production: [¹¹C]CO₂ is produced in a cyclotron and converted into [¹¹C]methyl iodide ([¹¹C]CH₃I), which is a versatile reagent for introducing a ¹¹C-methyl group.

Stille Coupling: The radiolabeling step involves reacting [¹¹C]CH₃I with a tin precursor, methyl 15-(4-tributylstannylphenyl)pentadecanoate. The reaction is catalyzed by a palladium complex, such as tris(dibenzylideneacetone)dipalladium(0)/tri(o-tolyl)phosphine ([Pd₂(dba)₃/P(o-tolyl)₃]). researchgate.net Optimal conditions were found to be 80°C for 10 minutes in DMF, yielding the ¹¹C-labeled methyl ester. researchgate.net

Hydrolysis: The ester is then quickly hydrolyzed using 1 M NaOH in ethanol at 80°C for 3 minutes to yield the final product, [¹¹C]MePPA. researchgate.net

This approach results in a good radiochemical yield (62 ± 3.0%) with high radiochemical purity (>99%), and the total preparation time, including purification, is about 40 minutes. researchgate.net

| Parameter | Details | Reference |

| Radiotracer | 15-(4-[¹¹C]methylphenyl)pentadecanoic acid ([¹¹C]MePPA) | researchgate.net |

| Precursor | Methyl 15-(4-tributylstannylphenyl)pentadecanoate | researchgate.net |

| ¹¹C Reagent | [¹¹C]Methyl Iodide ([¹¹C]CH₃I) | researchgate.net |

| Reaction | Stille cross-coupling followed by hydrolysis | researchgate.net |

| Catalyst System | [Pd₂(dba)₃/P(o-tolyl)₃] | researchgate.net |

| Radiochemical Yield | 62 ± 3.0% (decay corrected) | researchgate.net |

| Total Synthesis Time | ~40 minutes | researchgate.net |

Radioiodination Methods (e.g., [¹²³I]IPPA, [¹³¹I]IPPA)

The introduction of a radioiodine atom onto the terminal phenyl group of pentadecanoic acid has been achieved through several methods, each with its own advantages and challenges. Early techniques often resulted in a mixture of ortho and para isomers. plos.org To overcome this, regiospecific methods have been developed, including isotopic exchange and demetalation reactions. plos.org

A common approach for producing radioiodinated PPA (IPPA) involves an isotopic exchange reaction . One such method utilizes a copper(I) assisted isotopic exchange in an ethanol-water mixture to produce [¹²³I]15-(p-I-phenyl)-9-methyl pentadecanoic acid, achieving a high radioiodination yield of 97%. nih.gov Another variation for preparing carrier-added [¹³¹I]IPA involves isotopic radioiodination in the presence of copper(II) sulfate. capes.gov.br The reaction is typically heated to high temperatures (e.g., 165°C) for an extended period to facilitate the exchange. capes.gov.br

Another sophisticated method is iododestannylation , which offers high radiochemical yields and purity. This technique involves the synthesis of a tin precursor, such as 15-(4-tributylstannylphenyl)pentadecanoic acid. plos.org The subsequent reaction with radioiodide (e.g., ¹³¹I) in the presence of an oxidizing agent like Chloramine-T facilitates the replacement of the tin group with the radioiodine atom. plos.org This method has been shown to produce [¹³¹I]p-IPPA with a radiochemical yield of approximately 90% and a radiochemical purity greater than 99% at room temperature within a short reaction time of 3 minutes. plos.org

Older methods also included the use of organomercury precursors, such as chloromercuri derivatives of PPA, which could then be radioiodinated. nih.gov Additionally, electrophilic radioiodination using thallium trifluoroacetate (B77799) to direct the iodine to the para position, followed by a radioiodine exchange, has been described, yielding a labeling yield of 95% and radiochemical purity of 98%. ontosight.ai

| Radioiodination Method | Radioisotope | Precursor | Oxidant/Catalyst | Radiochemical Yield | Reference |

| Isotopic Exchange | ¹²³I | 15-(p-I-phenyl)-9-methyl pentadecanoic acid | Cu(I) | 97% | nih.gov |

| Isotopic Exchange | ¹³¹I | p-iodo-L-phenylalanine | Cu(II) sulfate | 88 ± 10% | capes.gov.brnih.gov |

| Iododestannylation | ¹³¹I | 15-(4-tributylstannylphenyl)pentadecanoic acid | Chloramine-T | 90 ± 1.4% | plos.org |

| Thallium-mediated | Not specified | Phenyl-pentadecanoic acid (PPA) | Thallium trifluoroacetate | 95% | ontosight.ai |

Radiobromination Techniques (e.g., [⁷⁵Br]BPPA)

Analogous to radioiodination, radiobromination has been explored to create fatty acid tracers for positron emission tomography (PET), utilizing positron-emitting isotopes like Bromine-75 (⁷⁵Br). snmjournals.org The synthesis of 15-(p-[⁷⁵Br]bromophenyl)pentadecanoic acid ([⁷⁵Br]BPPA) has been successfully demonstrated.

The preparation of [⁷⁵Br]BPPA has been achieved with a radiochemical yield of 55% and a high specific activity of over 1000 Ci/mmol. nih.gov While specific details of the synthetic pathway from the provided sources are limited, it is noted that the development of such radiohalogenated phenylfatty acids was a strategic effort to create tracers with favorable metabolic properties for myocardial imaging. snmjournals.orgakjournals.com Studies comparing radiobrominated and radioiodinated PPA have found no significant difference in their myocardial accumulation, with the highest uptake observed for analogs with a 15-carbon chain and the halogen in the para position. akjournals.com A key advantage of these terminally phenyl-halogenated fatty acids is the significant reduction in the release of free radiohalide into circulation, which was a problem with earlier aliphatic radiohalogenated fatty acids. snmjournals.orgakjournals.com

More recent advancements in radiobromination include copper-mediated methods for labeling (hetero)aryl boronic pinacol (B44631) esters with ⁷⁶Br or ⁷⁷Br. nih.govnih.gov This technique demonstrates broad functional group tolerance and could potentially be applied to precursors of BPPA. nih.govnih.gov

| Radiobrominated Compound | Radioisotope | Radiochemical Yield | Specific Activity | Key Finding | Reference |

| 15-(p-bromophenyl)pentadecanoic acid (BPPA) | ⁷⁵Br | 55% | ≥ 1000 Ci/mmol | Well-suited for positron emission tomography of the heart. nih.govsnmjournals.org | nih.govsnmjournals.org |

Optimization Strategies for Radiolabeling Yields and Purity

Optimizing the synthesis of radiolabeled compounds is critical to ensure high yields, purity, and specific activity, which are essential for clinical applications. Several strategies have been employed to refine the production of radiolabeled this compound and its analogs.

Reaction Conditions: The parameters of the labeling reaction, such as temperature and duration, have a significant impact on the outcome. For the iododestannylation synthesis of [¹³¹I]p-IPPA using a tin precursor and Chloramine-T, studies have shown that increasing the temperature (from 0°C to 80°C) or prolonging the reaction time (from 1 to 30 minutes) does not improve the radiochemical yield. plos.org In fact, such conditions can lead to the formation of unwanted side products, thereby reducing the purity of the final compound. plos.org The optimal conditions were found to be room temperature for 3 minutes, which yielded a high radiochemical yield of 90 ± 1.4%. plos.org

Precursor Selection: The choice of the starting material, or precursor, is fundamental to the success of the radiolabeling reaction. The move from methods that produced isomeric mixtures, such as direct electrophilic radioiodination, to regiospecific methods using demetalation of organotin or organomercury precursors represents a significant optimization. plos.org While effective, the high toxicity of thallium and mercury compounds has driven the development of less toxic alternatives, such as the tin-precursor method, which can be performed under milder conditions. plos.org

| Optimization Strategy | Parameter/Technique | Effect | Compound Example | Reference |

| Reaction Temperature | Room Temperature (20°C) vs. 80°C | Higher temperatures did not increase yield and led to side products. | [¹³¹I]IPPA | plos.org |

| Reaction Time | 3 minutes vs. longer durations | A short reaction time of 3 min was optimal; longer times did not improve yield. | [¹³¹I]IPPA | plos.org |

| Purification | HPLC | Enabled high specific activities and overall radiochemical yield of 75%. | [¹²³I]IPPA | nih.gov |

| Purification | Solid-Phase Extraction (SPE) | Used for final purification after initial HPLC separation. | [¹³¹I]IPPA | plos.org |

| Precursor Choice | Tin-precursor | Allowed for regiospecific, rapid labeling at room temperature, avoiding toxic reagents. | [¹³¹I]IPPA | plos.org |

Elucidation of Metabolic Pathways and in Vivo Fate of 15 Phenylpentadecanoic Acid Analogs

Myocardial Fatty Acid Metabolism and Kinetic Studies

The myocardium relies heavily on fatty acids as its primary energy source. The metabolism of 15-phenylpentadecanoic acid analogs, such as 15-(p-iodophenyl)pentadecanoic acid (IPPA), has been extensively studied to understand these processes. Kinetic studies using radiolabeled PPA analogs reveal a pattern of rapid myocardial uptake followed by a biphasic clearance, mirroring the behavior of natural fatty acids like palmitate. oup.comnih.govacs.orgnih.gov This biphasic washout corresponds to two main metabolic pathways: a rapid initial clearance phase associated with beta-oxidation and a slower phase related to storage in and subsequent release from the myocardial triglyceride pool. acs.orgnih.govacs.org

Studies in various animal models, including rats and dogs, have demonstrated that the uptake and turnover of IPPA in the heart are closely related to myocardial blood flow under normal and ischemic conditions. oup.comoup.com However, during periods of increased blood flow (hyperemia), IPPA uptake reaches a plateau, suggesting a saturation of the transport or metabolic machinery. oup.com

Beta-Oxidation Pathways and Catabolite Formation

Once taken up by the myocardial cells, this compound enters the beta-oxidation pathway, a mitochondrial process that sequentially cleaves two-carbon units from the fatty acid chain to produce acetyl-CoA. wikipedia.orgsnmjournals.org This process is the primary catabolic fate for fatty acids, generating energy for the heart. nih.gov The terminal phenyl group in PPA analogs alters the final stages of oxidation compared to endogenous fatty acids. While natural fatty acids are completely oxidized to carbon dioxide and water, the beta-oxidation of PPA results in the formation of benzoic acid as a final metabolite.

The rate of beta-oxidation can be influenced by various physiological and pathological conditions. For instance, in ischemic conditions, the oxidation of long-chain fatty acids is significantly suppressed, and the heart shifts towards glucose metabolism. snmjournals.org The clearance rates of radiolabeled PPA analogs from the myocardium directly correlate with the rate of β-oxidation. ahajournals.org

The introduction of a methyl group at the 3-position, as in 3-Methyl-15-phenylpentadecanoic acid, alters the metabolic fate, leading to varied clearance rates from the myocardium due to its influence on both β-oxidation and α-oxidation pathways.

Triglyceride Storage and Turnover Kinetics

A portion of the this compound that enters the cardiomyocyte is not immediately oxidized but is instead esterified and stored as triglycerides within intracellular lipid droplets. snmjournals.org This represents a dynamic energy reserve for the heart. The kinetics of this process can be observed as the slow clearance component in tracer studies. acs.orgacs.org

The balance between fatty acid oxidation and storage is a key indicator of myocardial metabolic health. In certain disease states, such as obesity and type 2 diabetes, there can be an abnormal accumulation of intramyocellular triglycerides, which is associated with insulin (B600854) resistance. nih.gov Kinetic studies using PPA analogs can help to elucidate the rates of triglyceride synthesis and turnover. A hyperdynamic triglyceride pool, characterized by accelerated synthesis and turnover, can increase the intracellular availability of fatty acids and their metabolites, potentially impairing insulin signaling. nih.gov

Comparative Metabolic Profiles with Endogenous Fatty Acids (e.g., Palmitate)

Numerous studies have compared the metabolism of this compound analogs with that of endogenous fatty acids, most notably palmitate. oup.comnih.gov These comparative analyses have shown that IPPA is taken up and metabolized in a manner very similar to palmitate. oup.comoup.com Double tracer studies in murine models have demonstrated a high correlation between the uptake and turnover of IPPA and [1-¹⁴C]palmitic acid in various tissues, including the heart. nih.gov

Metabolic intervention studies, using substances that either stimulate or suppress cardiac lipolysis, have shown identical directional changes in the oxidation rates of both IPPA and palmitic acid. oup.com Furthermore, the kinetics of labeled cardiac lipids are significantly related when the metabolism of both tracers is analyzed simultaneously in vivo. oup.com

However, some differences have been noted. For example, one study with an 18F-labeled PPA analog, 15-(4-(2-[18F]fluoroethoxy)phenyl)pentadecanoic acid, showed a slower early clearance and a significantly higher late clearance compared to [¹¹C]palmitate. acs.orgnih.govacs.org These differences might be attributable to the specific analog used or the position of the radiolabel.

Table 1: Comparative Myocardial Kinetics of PPA Analogs and Palmitate

| Tracer | Early Clearance Rate (k1) | Late Clearance Rate (k2) | Primary Metabolic Fate |

|---|---|---|---|

| [¹¹C]palmitate | 0.30 ± 0.02 | 0.0006 ± 0.00013 | Beta-oxidation and triglyceride storage |

| **[¹⁸F]7*** | 0.17 ± 0.01 | 0.0030 ± 0.0005 | Beta-oxidation and triglyceride storage |

Enzymatic Interactions and Substrate Specificity (e.g., FadD)

The initial step in fatty acid metabolism is their activation to acyl-CoA esters, a reaction catalyzed by fatty acyl-CoA synthetases (FACS) or ligases. asm.orguniprot.org The enzyme FadD, a long-chain fatty acyl-CoA synthetase, has been shown to be crucial for this process. Studies on FadD from Pseudomonas putida have revealed its ability to activate a wide range of both phenylalkanoic and alkanoic acids. asm.orgnih.govasm.org

FadD exhibits a preference for long-chain substrates, with the highest activity observed with palmitic acid (C16). asm.org Interestingly, FadD shows higher catalytic rates (kcat) and Michaelis constants (Km) for aromatic substrates like this compound compared to their aliphatic equivalents. asm.orgnih.govasm.org This indicates a high affinity and processing capacity for these synthetic fatty acids. The deletion of the fadD gene in P. putida results in an inability to grow on or accumulate polyhydroxyalkanoates from long-chain fatty acids, underscoring the enzyme's critical role. asm.orgasm.org

Table 2: Kinetic Parameters of FadD for Various Fatty Acid Substrates

| Substrate | kcat (U/mg) | Km (µM) | kcat/Km (U/mg·µM) |

|---|---|---|---|

| This compound | 1.8 ± 0.1 | 10.0 ± 1.1 | 0.18 |

| Pentadecanoic acid | 1.5 ± 0.1 | 7.0 ± 0.8 | 0.21 |

| Palmitic acid (C16) | 1.9 ± 0.1 | 8.0 ± 0.9 | 0.24 |

| 12-Phenyldodecanoic acid | 1.7 ± 0.1 | 9.0 ± 1.0 | 0.19 |

Biodistribution and Clearance Mechanisms in Preclinical Models

Biodistribution studies in preclinical models, primarily mice and rats, are essential to understand the systemic fate of this compound analogs. Following intravenous injection, these compounds are distributed to various organs. oup.comnih.govkoreascience.kr

Radiolabeled IPPA demonstrates high uptake in the heart, reaching approximately 4.4% of the injected dose per gram of tissue in murine models. nih.gov Significant uptake is also observed in the liver, which plays a major role in lipid metabolism. nih.govresearchgate.net The clearance from the blood is typically biphasic. nih.gov

Studies with 15-(4-(2-[18F]fluoroethoxy)phenyl)pentadecanoic acid in rats showed high uptake in the heart (1.94%ID/g at 5 minutes), which was greater than in blood, lung, muscle, and pancreas. acs.orgnih.govnih.gov The liver showed the highest initial uptake. nih.gov The tracer is cleared from the heart over time, with about 35% of the initial activity remaining at 30 minutes post-injection. nih.gov

The clearance mechanisms involve metabolic breakdown in tissues and subsequent excretion. Chromatographic analysis of blood and urine in rats injected with I-123-IPPA showed very little of the intact compound remaining shortly after injection, indicating rapid metabolism. koreascience.kr

Table 3: Biodistribution of I-123-IPPA in Mice (5 minutes post-injection)

| Organ | % Injected Dose per Gram (%ID/g) |

|---|---|

| Myocardium | 14.5 |

| Muscle | 2.6 |

Systemic Metabolic Integration and Pathway Enrichment Analysis

The metabolism of this compound and its analogs is integrated with the broader network of systemic lipid metabolism. oup.comoup.com As these compounds mimic natural fatty acids, they enter the same general metabolic pathways. nih.gov Pathway enrichment analysis, a computational method to identify pathways that are over-represented in a set of genes or metabolites, can provide a systems-level view of their impact. While specific pathway enrichment analyses for 15-PPA are not detailed in the provided context, the known metabolic fate points to the central role of fatty acid degradation pathways. researchgate.net

The interaction of PPA analogs with key metabolic pathways such as beta-oxidation, triglyceride synthesis, and the citric acid cycle highlights their utility in studying the integration of cardiac and systemic energy metabolism. oup.comoup.comsnmjournals.org The ability to trace these pathways non-invasively offers a powerful tool for investigating metabolic shifts in diseases like coronary artery disease and cardiomyopathy. oup.comoup.com

Application of 15 Phenylpentadecanoic Acid Derivatives in Molecular Imaging Research

Positron Emission Tomography (PET) Imaging Modalities

Positron Emission Tomography (PET) offers high-resolution, quantitative imaging, making it a powerful tool for studying myocardial metabolism. While natural fatty acids can be labeled with carbon-11 (B1219553) (e.g., [11C]palmitate), the short half-life of carbon-11 restricts its use to facilities with an on-site cyclotron. nih.govemjreviews.com This limitation has driven the development of fluorine-18 (B77423) (18F) labeled fatty acid analogs, which offer the advantage of a longer half-life, allowing for broader clinical application. emjreviews.comemjreviews.com

Inspired by the success of iodinated analogs in SPECT imaging, researchers developed PET tracers based on the 15-phenylpentadecanoic acid structure. nih.govacs.org One such tracer is 15-(4-(2-[18F]fluoroethoxy)phenyl)pentadecanoic acid (abbreviated as [18F]7 or [18F]F7). nih.govemjreviews.comemjreviews.com This compound was designed to mimic the biological behavior of natural fatty acids and their established imaging counterparts like [11C]palmitate, while leveraging the favorable properties of the 18F isotope for PET imaging. emjreviews.comemjreviews.comacs.org The synthesis of this tracer involves a nucleophilic displacement reaction, resulting in good radiolabeling yield and high specific activity. nih.govrsc.orgacs.org

Fatty acid metabolism is the primary source of energy for the healthy heart, and abnormalities in this process are linked to various cardiac diseases, including myocardial ischemia, cardiomyopathy, obesity, and diabetes. nih.gov PET tracers derived from this compound are used to assess these critical metabolic pathways. nih.govnih.gov

The tracer 15-(4-(2-[18F]fluoroethoxy)phenyl)pentadecanoic acid was developed specifically as a PET probe for evaluating myocardial fatty acid metabolism. nih.govacs.orgnih.gov Initial studies in animal models showed high uptake of the tracer in the heart. nih.govnih.govrsc.org MicroPET imaging studies in rats demonstrated that this tracer provides excellent images of the myocardium. nih.govnih.gov The goal in developing this tracer was to create an 18F-labeled analog capable of measuring multiple aspects of fatty acid metabolism, including uptake, β-oxidation, and storage as triglycerides, similar to [11C]palmitate. emjreviews.comemjreviews.comacs.org Comparative studies have shown that it can effectively visualize myocardial fatty acid metabolism, suggesting its potential as a clinical PET agent to assess abnormal cardiac metabolism. nih.govnih.govrsc.org

A key advantage of PET is the ability to perform quantitative analysis of tracer kinetics, providing detailed information about metabolic rates. The kinetic profile of 15-(4-(2-[18F]fluoroethoxy)phenyl)pentadecanoic acid has been compared to that of [11C]palmitate. nih.govnih.gov Like [11C]palmitate, the 18F-labeled tracer exhibits a rapid initial uptake in the heart followed by a biphasic washout, which reflects the initial metabolism and subsequent clearance of metabolic byproducts. nih.govnih.gov

However, there are distinct differences in their kinetic behavior. When compared directly in the same animal model, the 18F-labeled tracer showed a slower early clearance and a significantly higher late clearance than [11C]palmitate. nih.gov These kinetic characteristics are crucial for developing models to quantify different stages of fatty acid metabolism. acs.org While the tracer's kinetics are similar enough to [11C]palmitate to be a valid analog, it is not yet clear if its kinetics can definitively differentiate between fatty acid oxidation and esterification (storage). nih.govacs.org

Biodistribution studies in rats provide further quantitative data on the tracer's behavior. The highest uptake is observed in the heart and liver, with significantly lower concentrations in blood, muscle, and brain tissue. nih.gov

Table 1: Biodistribution of [18F]15-(4-(2-fluoroethoxy)phenyl)pentadecanoic acid in Rats (%ID/g)

| Organ | 5 min | 30 min | 60 min | 120 min |

| Blood | 0.78 ± 0.16 | 0.35 ± 0.05 | 0.33 ± 0.08 | 0.26 ± 0.06 |

| Heart | 2.00 ± 0.44 | 0.72 ± 0.10 | 0.86 ± 0.28 | 0.34 ± 0.04 |

| Lung | 0.73 ± 0.11 | 0.32 ± 0.04 | 0.32 ± 0.09 | 0.21 ± 0.03 |

| Liver | 2.71 ± 0.37 | 1.83 ± 0.24 | 1.69 ± 0.31 | 1.05 ± 0.12 |

| Spleen | 0.39 ± 0.06 | 0.29 ± 0.03 | 0.30 ± 0.07 | 0.23 ± 0.02 |

| Kidney | 1.05 ± 0.13 | 1.00 ± 0.14 | 0.94 ± 0.21 | 0.58 ± 0.07 |

| Pancreas | 0.54 ± 0.08 | 0.34 ± 0.04 | 0.38 ± 0.10 | 0.24 ± 0.03 |

| Muscle | 0.24 ± 0.04 | 0.14 ± 0.02 | 0.14 ± 0.03 | 0.12 ± 0.02 |

| Brain | 0.11 ± 0.01 | 0.05 ± 0.01 | 0.04 ± 0.01 | 0.03 ± 0.01 |

| Bone | 0.28 ± 0.01 | ND | 0.33 ± 0.06 | ND |

| Fat | 0.14 ± 0.02 | ND | 0.17 ± 0.01 | ND |

Data adapted from a 2010 study in Bioconjugate Chemistry. nih.gov Values are mean ± standard deviation. ND = Not Determined.

Single Photon Emission Computed Tomography (SPECT) Applications

Long before the development of PET analogs, derivatives of this compound were established as important tracers for Single Photon Emission Computed Tomography (SPECT). The most prominent of these is 15-(p-[123I]iodophenyl)pentadecanoic acid (IPPA), which was the first SPECT ligand developed to image myocardial fatty acid metabolism in vivo. emjreviews.comemjreviews.com IPPA demonstrates rapid accumulation in the heart with clearance kinetics that correlate with β-oxidation, making it a valuable tool for metabolic studies. emjreviews.comsnmjournals.org It is commercially available in Europe and Canada. emjreviews.com

SPECT imaging with 123I-IPPA has proven useful in identifying patients with coronary artery disease. nih.govjacc.org Studies have shown high sensitivity and specificity for detecting disease in the territories of major coronary arteries. nih.gov It can also identify metabolic abnormalities in patients with stable coronary artery disease and assess improvements in uptake and metabolism after revascularization surgery. nih.govjacc.org

Another widely used SPECT tracer is 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP). The addition of a methyl group at the beta-position of the fatty acid chain slows its metabolism, leading to prolonged retention in the myocardium. nih.gov This extended retention time is advantageous for SPECT imaging, which typically requires longer acquisition times than PET. BMIPP is used to assess fatty acid utilization and can detect metabolic alterations resulting from severe ischemia. ahajournals.org Clinical studies have demonstrated its utility in predicting outcomes for patients with acute chest pain and nonischemic cardiomyopathy. ahajournals.orgahajournals.org The tracer can identify "ischemic memory," a state of prolonged metabolic stunning that persists even after blood flow is restored. ahajournals.org

Table 2: Diagnostic Performance of 123I-IPPA SPECT in Coronary Artery Disease

| Coronary Artery Territory | Sensitivity | Specificity |

| Left Anterior Descending (LAD) | 93% | 95% |

| Left Circumflex (LCx) | 96% | 92% |

| Right Coronary Artery (RCA) | 77% | 92% |

Data derived from a 1991 study in the European Journal of Nuclear Medicine, using coronary arteriography as the standard. nih.gov

Development of Novel Radiotracers for Specific Metabolic Research Questions

The development of radiotracers from this compound is a story of targeted chemical modification to answer specific research questions and overcome imaging limitations. The initial development of 15-(p-[123I]iodophenyl)pentadecanoic acid (IPPA) was a significant step, creating a stable, terminally-iodinated fatty acid analog for SPECT that could trace myocardial metabolism. emjreviews.comsnmjournals.org

However, the rapid kinetics of IPPA, while closely matching natural fatty acids, were challenging for the temporal resolution of some clinical SPECT scanners. nih.govacs.org This led to the development of 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP) . The strategic placement of a methyl group on the β-carbon inhibits β-oxidation, effectively trapping the tracer within the myocardium for a longer period. emjreviews.comemjreviews.comnih.gov This modification allowed for improved image quality with SPECT and enabled the specific study of fatty acid uptake and storage, separate from rapid oxidation. nih.gov

More recently, the goal has been to adapt these successful SPECT tracers for the superior quantitative capabilities and higher resolution of PET imaging. emjreviews.comemjreviews.comphysiology.org This prompted the development of 15-(4-(2-[18F]fluoroethoxy)phenyl)pentadecanoic acid . nih.gov Researchers replaced the p-iodine atom of IPPA with a 2-[18F]fluoroethoxy group. nih.govacs.org The aim was to create a tracer that retains the favorable biological properties of IPPA—closely mimicking natural fatty acid kinetics—but with the advantages of the 18F label for PET imaging. emjreviews.comemjreviews.comacs.org This evolution from iodine-123 to fluorine-18 illustrates a key strategy in radiopharmaceutical development: modifying a proven molecular scaffold to suit a different, more advanced imaging modality to ask more detailed quantitative questions about metabolic processes like fatty acid uptake, oxidation, and storage. nih.govemjreviews.comacs.org

Investigation of Structure Activity Relationships Sar for 15 Phenylpentadecanoic Acid

Influence of Phenyl Ring Substitution on Biological Activity

The terminal phenyl group of 15-Phenylpentadecanoic acid offers a prime site for chemical modification to modulate its biological effects. The nature, position, and number of substituents on this aromatic ring can significantly alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets.

Research on ω-phenyl fatty acids has shown that even minor changes to the phenyl ring can lead to substantial differences in activity. For instance, in a study investigating the cytotoxicity of ω-phenyl Δ6 fatty acids against A549 lung cancer cells, the introduction of a p-methoxy group on a 10-phenyl-6-decynoic acid analog did not enhance its inhibitory potential towards topoisomerase I. nih.gov Conversely, in other molecular contexts, such as bisbenzimidazoles, disubstitution on the phenyl ring with groups like methoxy (B1213986) and hydroxyl has been shown to reduce cytotoxicity while enhancing DNA-ligand stability, which confers radioprotective properties. innovareacademics.in

The electronic properties of the substituents play a critical role. Electron-withdrawing groups, such as nitro or chloro, and electron-donating groups, like methoxy or hydroxyl, can alter the charge distribution across the molecule. This can affect how the molecule binds to a receptor or enzyme. For example, in a series of 2-(phenylcarbamoyl)phenyl benzoates, a 4-nitrobenzoate (B1230335) derivative of a trifluoromethyl-substituted salicylanilide (B1680751) displayed potent antimycobacterial activity. acs.org Similarly, for benzylthioquinolinium iodides, a p-chloro substituted analog was found to be the most potent against several pathogenic fungi, suggesting that a p-substituted electron-withdrawing and lipophilic substituent enhances potency. nih.gov

The position of the substituent also matters. A study on diphenylamine-based retinoids found that a methyl group at the meta position to the carboxyl group resulted in an antagonist, whereas other substitution patterns led to agonists or synergists. researchgate.net These findings highlight the sensitivity of biological activity to the precise placement of functional groups on the phenyl ring.

| Compound/Analog | Substitution | Biological Activity Studied | Key Finding | Reference |

|---|---|---|---|---|

| 10-(4-methoxyphenyl)-6-decynoic acid | p-methoxy on phenyl ring | Topoisomerase I inhibition | Did not increase inhibitory potential compared to the unsubstituted phenyl analog. | nih.gov |

| 10-cyclohexyl-6-decynoic acid | Cyclohexyl instead of phenyl | Cytotoxicity (A549 cells) | Showed better cytotoxicity (IC50 = 40 ± 2 μM) among the C10 acids compared to the phenyl analog. | nih.gov |

| Disubstituted bisbenzimidazoles | Methoxy and hydroxyl groups on phenyl ring | Radioprotection and Cytotoxicity | Reduced cytotoxicity and enhanced DNA-ligand stability, leading to a high degree of radioprotection. | innovareacademics.in |

| 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate | 4-nitro group on a benzoate (B1203000) ester | Antimycobacterial activity | Showed potent inhibition with MIC values ranging from 0.25 to 2μM. | acs.org |

| p-chloro substituted benzylthioquinolinium iodide | p-chloro on phenyl ring | Antifungal activity | Demonstrated the highest potency in the series. | nih.gov |

Chain Length Effects on Enzymatic Recognition and Metabolism

The length of the pentadecanoic acid chain is a critical determinant of how this compound is recognized and processed by enzymes involved in fatty acid metabolism. The metabolism of ω-phenylalkanoic acids is known to be dependent on the length of the alkyl chain.

Mitochondrial uptake and subsequent β-oxidation of long-chain fatty acids are facilitated by specific enzymes. For ω-phenyl-fatty acids, mitochondrial uptake and dehydrogenation are significantly limited when the chain length is greater than ten carbons, with particularly low activity for chain lengths of 14 or 16 carbons. tandfonline.com This is because key enzymes like carnitine-palmitoyl transferase and long-chain acyl-CoA dehydrogenase have low activity with these substrates. tandfonline.com Consequently, longer-chain ω-phenyl-fatty acids are initially metabolized in peroxisomes, where they are shortened, before the resulting shorter-chain acids can be further oxidized in the mitochondria. tandfonline.com

Studies on the fatty acyl-CoA synthetase (FadD) from Pseudomonas putida CA-3 have provided direct insights into the effect of chain length on the activation of phenylalkanoic acids. This enzyme, which catalyzes the formation of acyl-CoA thioesters, shows a gradual increase in activity with increasing side chain length from 3-phenylpropionic acid to 11-phenylundecanoic acid. asm.org A significant 2.4-fold increase in activity was observed with 12-phenyldodecanoic acid compared to 11-phenylundecanoic acid. asm.org Interestingly, the enzyme exhibited a slightly lower rate of activity with this compound than with 12-phenyldodecanoic acid, suggesting an optimal chain length for this particular enzyme. asm.org However, the turnover number (kcat) of FadD generally increases with the increasing chain length of the phenylalkanoic acid substrate. asm.org

| Substrate | Chain Length (Number of Carbons) | Relative Enzyme Activity | Reference |

|---|---|---|---|

| 3-Phenylpropionic acid (C3-Ph) | 9 | Low | asm.org |

| 11-Phenylundecanoic acid (C11-Ph) | 17 | Moderate | asm.org |

| 12-Phenyldodecanoic acid (C12-Ph) | 18 | High (2.4-fold increase from C11-Ph) | asm.org |

| This compound (C15-Ph) | 21 | Slightly lower than C12-Ph | asm.org |

Ligand-Receptor Interactions (e.g., Fatty Acid Binding Proteins)

The biological effects of this compound are mediated through its interaction with various proteins, particularly those involved in lipid transport and metabolism. Fatty Acid-Binding Proteins (FABPs) are a family of small intracellular proteins that act as lipid chaperones, binding to hydrophobic ligands like long-chain fatty acids and trafficking them to different cellular compartments. nih.govfrontiersin.org The expression of FABPs is often proportional to the rate of fatty acid metabolism in a given cell. nih.gov

As a long-chain fatty acid, this compound is a likely ligand for various FABPs. These proteins are known to bind saturated and unsaturated long-chain fatty acids with high affinity. nih.gov The bulky terminal phenyl group of this compound would contribute to its hydrophobicity, potentially influencing its binding affinity and specificity for different FABP isoforms. FABPs are involved in directing fatty acids towards specific metabolic fates, such as β-oxidation in mitochondria or storage in lipid droplets. nih.govmdpi.com

FABPs can also transport their ligands to the nucleus, where they can interact with and modulate the activity of transcription factors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov PPARs are key regulators of lipid and glucose homeostasis. The interaction between FABPs and PPARs suggests a mechanism by which fatty acids like this compound could influence gene expression related to metabolism and inflammation. nih.gov For instance, adipocyte-type FABP (A-FABP) has been shown to interact with PPAR-γ. nih.gov

The transport of fatty acids across the cell membrane is another critical step, mediated by proteins such as Fatty Acid Transport Proteins (FATPs) and fatty acid translocase (CD36). nih.gov FATPs not only transport long-chain fatty acids but also possess acyl-CoA synthetase activity, which effectively traps the fatty acid inside the cell by converting it to its CoA ester. nih.gov The structure of this compound, with its long alkyl chain and terminal phenyl group, would be a key factor in its recognition and transport by these membrane-associated proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, QSAR studies can provide valuable insights into the structural features that are critical for a particular biological effect and can guide the design of new, more potent analogs.

Several QSAR studies have been performed on phenylalkanoic acid derivatives and other fatty acid analogs, highlighting the importance of various molecular descriptors in predicting their activity. nih.govnih.govnih.gov These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Receptor Surface Analysis (RSA).

A 3D-QSAR study on a series of [[1-aryl(or benzyl)-1-(benzenesulphonamido)methyl] phenyl] alkanoic acid derivatives as thromboxane (B8750289) A2 receptor antagonists revealed that both steric and electrostatic fields are significant contributors to the activity. nih.govtandfonline.com The models generated from this study indicated that non-polar substituents on one of the phenyl rings could increase activity, while the conformation of the alkanoic acid group could significantly alter the biological response. tandfonline.com This suggests that for derivatives of this compound, both the bulk and the electronic nature of substituents on the phenyl ring would be critical for activity.

In another QSAR study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), it was found that inhibitory activity increased with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group was also found to be conducive to activity. nih.gov This aligns with the general understanding that lipophilicity is a key factor governing the transport and interaction of fatty acid-like molecules with their biological targets. For this compound derivatives, QSAR models could be developed to predict activities such as enzyme inhibition or receptor binding by calculating descriptors related to their size, shape, hydrophobicity, and electronic properties.

| Compound Series | Target/Activity | Key QSAR Findings | Reference |

|---|---|---|---|

| [[1-aryl(or benzyl)-1-(benzenesulphonamido)methyl] phenyl] alkanoic acid derivatives | Thromboxane A2 receptor antagonists | Activity is influenced by steric and electrostatic fields. Non-polar substituents on the phenyl ring can increase activity. | nih.govtandfonline.com |

| Benzoylaminobenzoic acid derivatives | Inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) | Inhibitory activity increases with increased hydrophobicity, molar refractivity, and aromaticity. The presence of an OH group is beneficial. | nih.gov |

| Fatty acids and derivatives | Antimicrobial activity against Staphylococcus aureus | Monoglycerides were the most potent. A reliable QSAR model was established with R²=0.942. | nih.gov |

Computational and in Silico Studies of 15 Phenylpentadecanoic Acid and Its Complexes

Molecular Dynamics Simulations of Compound-Protein Interactions

Molecular Dynamics (MD) simulations are a cornerstone of computational biology, used to study the physical movements of atoms and molecules over time. dovepress.comnih.gov For 15-Phenylpentadecanoic acid, MD simulations can elucidate the dynamics of its binding to transport proteins, such as Fatty Acid Binding Proteins (FABPs), and its interaction with metabolic enzymes.

MD simulations of protein-ligand complexes begin with a starting structure, often derived from experimental methods like X-ray crystallography or predicted via molecular docking. The system, including the protein, the ligand (this compound), and surrounding solvent molecules, is then subjected to a set of physical laws of motion. nih.govfrontiersin.org The trajectory of all atoms is calculated over a series of small time steps, revealing how the complex behaves and changes conformation over nanoseconds to microseconds. dovepress.com

A key component of these simulations is the force field, a set of parameters that defines the potential energy of the system. Force fields like AMBER and CHARMM are commonly used for protein-nucleic acid and protein-ligand simulations. nih.gov These force fields model the covalent bonds, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic) that govern molecular behavior.

Studies on related long-chain fatty acids interacting with FABPs provide a model for what can be expected from simulations of this compound. For instance, MD simulations of human heart-type FABP (FABP3) with stearic acid have shown that the protein undergoes significant conformational changes upon ligand binding. acs.org In its unbound (apo) form, the protein adopts a "wide-open" conformation, which facilitates ligand entry. acs.org Once bound, the complex shifts to a "closed" form, stabilized by hydrogen bond networks and hydrophobic interactions between the fatty acid's alkyl chain and the protein's binding cavity. acs.org Similar dynamics would be anticipated for this compound, with the terminal phenyl group likely forming specific interactions within the binding pocket.

Advanced simulation techniques, such as Gaussian accelerated Molecular Dynamics (GaMD), can enhance the sampling of large conformational changes, like ligand binding and unbinding events, which may occur on longer timescales than are accessible with conventional MD. dovepress.com

Table 1: Common Force Fields for Biomolecular Simulations

| Force Field | Primary Application | Key Features |

| AMBER | Proteins and Nucleic Acids | Widely used, with various parameter sets for different molecule types. nih.gov |

| CHARMM | Proteins, Lipids, Nucleic Acids | Includes CMAP corrections for improved peptide backbone representation. nih.gov |

| GROMOS | Biomolecular Systems | Optimized for use with the GROMACS simulation package. nih.gov |

| OPLS | Proteins and Organic Liquids | Optimized Potential for Liquid Simulations. nih.gov |

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic properties of a molecule like this compound. nii.ac.jp These methods solve the electronic structure of the molecule to determine its geometry, energy, and other properties with high accuracy.

A primary application of QC in this context is conformational analysis. This compound is a highly flexible molecule due to its long aliphatic chain, which has numerous rotatable single bonds. QC calculations can determine the relative energies of different conformers (spatial arrangements of atoms). ethz.ch By identifying the lowest energy (most stable) conformations, researchers can understand the molecule's preferred shapes in different environments. mdpi.com

The process typically involves:

Geometry Optimization: Starting from an initial guess, the calculation adjusts the positions of the atoms to find a structure that represents a minimum on the potential energy surface. mdpi.com

Frequency Calculations: These are performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties like free energy. nii.ac.jp

For a molecule with many degrees of freedom like this compound, a full conformational search can be computationally expensive. Therefore, studies often focus on key dihedral angles, such as those around the phenyl group or the carboxylic acid head group. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-QZVP) is critical for obtaining accurate results, with larger basis sets generally providing more reliable energies at a higher computational cost. nii.ac.jpethz.ch The calculated energy differences between conformers can be used to predict their population distribution according to the Boltzmann distribution. nii.ac.jp

Table 2: Selected Quantum Chemical Methods for Conformational Analysis

| Method | Description | Common Application |

| Hartree-Fock (HF) | A fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. nii.ac.jp | Often used as a starting point for more advanced calculations. |

| Density Functional Theory (DFT) | A class of methods that calculates the electronic structure based on the electron density. Functionals like B3LYP and M06-2X are widely used. nii.ac.jprsc.org | Geometry optimizations, energy calculations, and property predictions for medium to large molecules. |

| Møller–Plesset Perturbation Theory (MP2) | An ab initio method that improves upon Hartree-Fock by adding electron correlation effects. nii.ac.jprsc.org | High-accuracy energy calculations, often used for benchmarking. |

| Coupled Cluster (CCSD(T)) | A high-level ab initio method that provides very accurate results, often considered the "gold standard" for small molecules. rsc.org | Benchmark calculations for interaction energies and reaction barriers. |

Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.com It is a critical tool in structure-based drug design and for generating plausible starting structures for MD simulations. For this compound, docking studies can predict how it fits into the binding sites of proteins like FABPs or serum albumin.

The docking process involves two main steps:

Pose Generation: A search algorithm explores various possible conformations of the ligand within the protein's binding site, as well as some degree of flexibility in the protein's side chains. researchgate.net

Scoring: A scoring function is used to estimate the binding affinity for each generated pose. mdpi.com The pose with the best score is predicted as the most likely binding mode.

The accuracy of docking is often assessed by its ability to reproduce a known binding pose from a crystal structure (docking power) and to correctly rank different ligands by their experimental binding affinities (ranking power). mdpi.com While docking is generally effective at predicting binding poses (often measured by a root-mean-square deviation (RMSD) of ≤ 2.0 Å from the crystal pose), accurately predicting binding affinity (e.g., Ki or ΔG) is significantly more challenging. researchgate.netnih.gov Scoring functions are often simplified and may struggle with factors like protein flexibility and the role of water molecules. researchgate.net

Recent advances incorporate machine learning algorithms and geometric deep learning to improve binding affinity prediction. arxiv.orgbiorxiv.org These methods are trained on large datasets of protein-ligand complexes with known experimental affinities and can achieve better performance than traditional scoring functions. For example, methods like PBCNet2.0 show promise in predicting relative binding affinities between structurally similar ligands. biorxiv.org

Table 3: Key Metrics in Molecular Docking and Binding Affinity Prediction

| Metric | Description | Purpose |

| Binding Energy (kcal/mol) | The score calculated by the docking program to estimate the binding affinity. Lower values typically indicate stronger binding. nih.gov | To rank different binding poses and ligands. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of the docked ligand pose and a reference (e.g., crystallographic) pose. | To assess the accuracy of the predicted binding mode. mdpi.com |

| Inhibition Constant (Ki) | A predicted value derived from the binding energy that represents the concentration of ligand required to occupy 50% of the target protein sites. | To provide a quantitative estimate of binding strength. nih.gov |

| Pearson Correlation Coefficient (R) | A statistical measure of the linear correlation between predicted binding scores and experimental affinities for a set of compounds. | To validate the scoring function's ability to predict binding affinity. mdpi.com |

Predictive Modeling for Metabolic Fate and Biodistribution

Predictive modeling for metabolic fate aims to identify how a compound like this compound will be chemically modified by the body's metabolic enzymes. This is crucial for understanding its pharmacokinetics and potential biological activity.

Computational tools can predict the "sites of metabolism" (SoMs)—the specific atoms in a molecule where a metabolic reaction is most likely to be initiated. univie.ac.at Programs like FAME 3 use machine learning models trained on large databases of known metabolic transformations. univie.ac.at These models can predict SoMs for both Phase I (e.g., oxidation by cytochrome P450 enzymes) and Phase II (e.g., conjugation) reactions. univie.ac.at

For this compound, key metabolic transformations would include:

β-oxidation: The primary pathway for straight-chain fatty acids. The presence of the terminal phenyl group, however, is known to inhibit this process.

ω-oxidation: Oxidation at the terminal carbon of the aliphatic chain.

Aromatic hydroxylation: Oxidation of the phenyl ring.

The study of radiolabeled fatty acid analogues provides valuable data for building and validating these predictive models. For example, 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP), a SPECT imaging agent, was designed to trace myocardial fatty acid metabolism. researchgate.net Its structure, with a terminal phenyl group and methyl branching, blocks β-oxidation, causing it to be metabolically trapped in myocardial cells after initial uptake and activation to its Coenzyme A derivative. researchgate.net This trapping mechanism is precisely the type of metabolic outcome that predictive models aim to forecast. By analyzing the structural features of this compound, these models can predict its likely metabolic pathways, its rate of clearance, and its biodistribution, particularly its propensity for uptake and retention in tissues with high fatty acid metabolism, such as the heart. researchgate.net

Biosynthetic Origins and Natural Occurrence of 15 Phenylpentadecanoic Acid

Isolation and Identification from Biological Sources

15-Phenylpentadecanoic acid has been identified and isolated from various natural sources, primarily from the plant kingdom. Spectroscopic data comparison is a common method for the identification of this and other known compounds. jst.go.jp

One notable source is the plant species Ardisia quinquegona, where this compound was isolated from the n-hexane- and EtOAc-soluble fractions of its leaves. jst.go.jp The identification was confirmed by comparing its spectroscopic data with previously reported literature values. jst.go.jp Similarly, this fatty acid has been found in the stem bark of Beilschmiedia obscura. semanticscholar.org

A comprehensive analysis of seed lipids from 17 genera of the Araceae family, specifically the subfamily Aroideae, revealed the presence of this compound as one of three major ω-phenylalkanoic acids, alongside 11-phenylundecanoic acid and 13-phenyltridecanoic acid. gerli.comwikipedia.org While these three were predominant, other odd-carbon number ω-phenylalkanoic acids ranging from C7 to C23 were detected in trace amounts. gerli.comwikipedia.org It has also been identified in the seed oil of Arum maculatum and Dracunculus vulgaris. plantfadb.org

Beyond the Araceae family, ω-phenylalkanoic acids have been found in other plants. For instance, extracts from the leaves of Trichilia claussenii contained a range of ω-phenylalkanoic and ω-phenylalkenoic acids, from ω-phenyldecanoic to ω-phenylpentadecanoic acid. researchgate.net

Proposed Biosynthetic Pathways and Precursors

The biosynthesis of long-chain ω-phenylalkanoic acids like this compound is believed to start from primary metabolic precursors. mdpi.comjournaljpri.com While the specific pathways for this compound are not extensively detailed in isolation, the general biosynthesis of fatty acids and related compounds provides a framework. Phytohormones and other secondary metabolites often originate from amino acids, isoprenoids, or lipids. mdpi.com

In plants, the shikimate pathway is a crucial route for the synthesis of aromatic compounds, starting from phosphoenolpyruvate (B93156) and erythrose-4-phosphate to produce chorismate. libretexts.org Chorismate is the precursor to the aromatic amino acid phenylalanine. libretexts.org It is proposed that ω-phenylalkanoic acids are formed by the extension of a phenyl-containing starter unit, likely derived from phenylalanine, through a fatty acid synthesis-like mechanism.

In the bacterium Pseudomonas putida CA-3, the enzyme FadD, a long-chain fatty acyl coenzyme A synthetase, is responsible for the activation of both phenylalkanoic and alkanoic acids. asm.org This enzyme exhibits activity on this compound, converting it to its CoA thioester, which is a necessary step for its subsequent metabolism via β-oxidation. asm.org The kinetic data for FadD shows it has a higher catalytic rate (kcat) for long-chain substrates, including this compound, compared to shorter chain variants. asm.org This indicates a well-adapted enzymatic machinery for processing these types of fatty acids in certain microbes.

Occurrence in Select Plant and Microbial Species

This compound and related ω-phenylalkanoic acids have a notable, though not widespread, distribution in nature.

Table 1: Occurrence of this compound in Biological Species

| Kingdom | Family/Group | Species | Part of Organism | Reference(s) |

| Plantae | Primulaceae (formerly Myrsinaceae) | Ardisia quinquegona | Leaves | jst.go.jp |

| Plantae | Lauraceae | Beilschmiedia obscura | Stem Bark | semanticscholar.org |

| Plantae | Araceae | Arum maculatum | Seed Oil | plantfadb.org |

| Plantae | Araceae | Dracunculus vulgaris | Seed Oil | plantfadb.org |

| Plantae | Araceae | Various genera | Seed Lipids | gerli.comwikipedia.org |

| Bacteria | Pseudomonadaceae | Pseudomonas putida CA-3 | - | asm.org |

In plants, its presence is most significantly documented in the seeds of the Araceae family, where it can be a major component of the total fatty acids. gerli.comwikipedia.org The genus Ardisia, which contains around 500 species, is known for producing a variety of phytochemicals, and Ardisia quinquegona has been specifically identified as a source of this compound. jst.go.jpnih.gov

In the microbial world, the occurrence is less about storage and more about metabolic capability. Halophilic bacteria have been found to contain even-carbon chain ω-phenylalkanoic acids (C10 to C16). wikipedia.org The soil bacterium Pseudomonas putida CA-3 can utilize this compound as a substrate, indicating its ability to process this compound. asm.org Deletion of the fadD gene in this bacterium prevents it from growing on or accumulating polyhydroxyalkanoates from this compound, confirming the enzyme's crucial role. asm.org

Biological Context of Naturally Occurring Derivatives (e.g., Aplysiatoxins containing related structure)

This compound exists not only as a free fatty acid but also as a structural component of more complex and biologically potent natural products. A prominent example is the aplysiatoxin (B1259571) family of compounds, which are potent toxins and tumor promoters produced by marine cyanobacteria, such as Moorea producens (formerly Lyngbya majuscula). chemijournal.comresearchgate.net

Aplysiatoxins are complex polyketides. researchgate.net Their molecular structure incorporates a highly substituted fatty acid chain that is structurally related to ω-phenylalkanoic acids. Specifically, the core structure of aplysiatoxins can be described as bislactones of 3,4-dihydroxyvaleric acid and a complex acid, 4,6,6,10,12-pentamethyl-3,7,9,11,15-tetraoxy-15-phenylpentadecanoic acid. mdpi.commdpi.com The biosynthesis is proposed to proceed through a linear polyketide intermediate. chemijournal.comresearchgate.net The isolation of compounds like aplysiadione, a decarboxylated analog of the proposed intermediate, from Moorea producens provides strong support for this biosynthetic hypothesis. chemijournal.comresearchgate.net

Emerging Research Frontiers and Methodological Advancements for 15 Phenylpentadecanoic Acid

Integration with Multi-Omics Approaches in Metabolic Research

The study of 15-phenylpentadecanoic acid and its analogs is increasingly poised to benefit from integration with multi-omics technologies, a systems biology approach that provides a holistic view of metabolic processes. While historically research has focused on the role of these fatty acids in specific pathways, such as myocardial energy metabolism, multi-omics offers the potential to uncover their broader influence on cellular and systemic metabolic networks. news-medical.netdtu.dk

Metabolomics: Mass spectrometry-based metabolomics provides a snapshot of the small-molecule metabolites within a cell, tissue, or biofluid, directly reflecting the biochemical activity and phenotype. mdpi.com Integrating this compound research with metabolomics can map its metabolic fate and its impact on interconnected pathways. news-medical.net For instance, as an odd-chain fatty acid, its metabolism is expected to yield propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, a process distinct from the acetyl-CoA produced from even-chain fatty acids. news-medical.net Untargeted metabolomics can trace the downstream effects of this anaplerotic potential, revealing alterations in amino acid metabolism, gluconeogenesis, and other central carbon metabolism pathways. nih.govmdpi.com Conjoint analysis of metabolome and transcriptome data can further elucidate the gene-metabolite networks governing these processes. mdpi.com

The integration of these multi-omics datasets allows for a more comprehensive understanding of the biological role of this compound beyond its function as a simple energy substrate. thno.orgfrontiersin.org This systems-level perspective is crucial for identifying new biomarkers and understanding the complex molecular mechanisms underlying the observed physiological effects in preclinical and eventually clinical settings. mdpi.comthno.org

Novel Analytical Characterization Techniques for In Vivo Studies

The accurate characterization and quantification of this compound and its derivatives, particularly in vivo, rely on a suite of advanced analytical techniques. The choice of method depends on whether the goal is to measure endogenous levels, trace metabolic fate, or visualize tissue uptake and distribution.

Chromatography-Mass Spectrometry (MS): For the quantitative evaluation of fatty acids from biological samples, gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry are the gold standards. researchgate.netmdpi.com

GC-MS: This technique offers high sensitivity and is well-established for fatty acid analysis. nih.gov It typically requires a derivatization step to convert the fatty acids into more volatile esters, such as fatty acid methyl esters (FAMEs). researchgate.netnih.gov Historically, odd-chain saturated fatty acids were used as internal standards in GC-MS methods due to their low natural abundance, a testament to the method's precision. nih.govmdpi.com